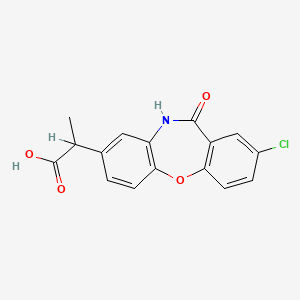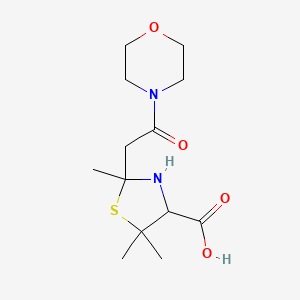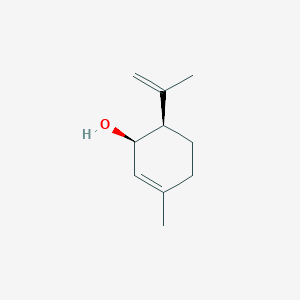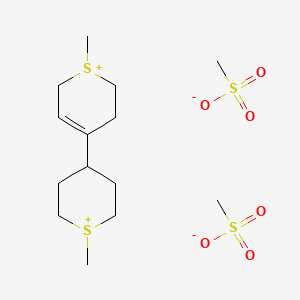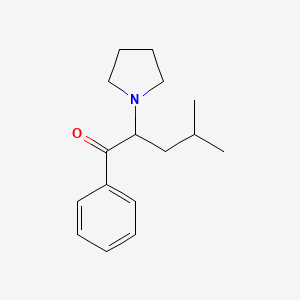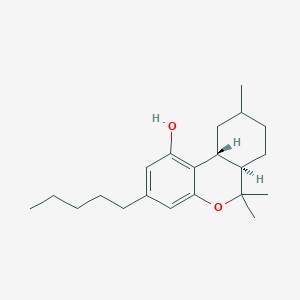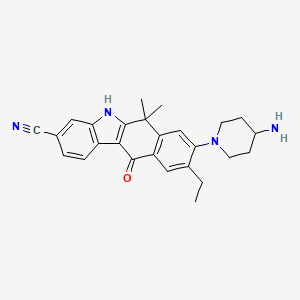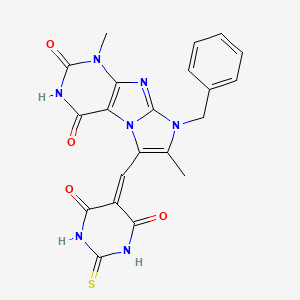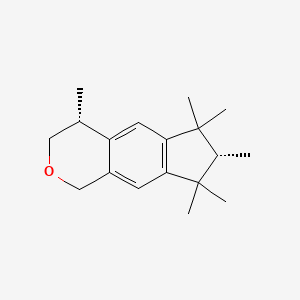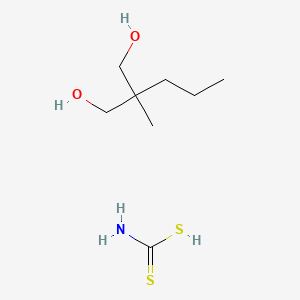
1,3-Propanediol, 2-methyl-2-propyl-, dithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: Meprobamate can be synthesized through the following steps:
Alkylation of Ethylene Glycol: Start by alkylating ethylene glycol with isobutyl bromide or isobutyl chloride to obtain 2-methyl-2-propyl-1,3-propanediol.
Carbamoylation: React the obtained diol with phosgene (COCl) or urea to form the corresponding carbamate.
Dithiocarbamate Formation: Finally, react the carbamate with carbon disulfide (CS) to yield the dithiocarbamate derivative.
Industrial Production:: Meprobamate is industrially produced using the above synthetic routes, with careful control of reaction conditions and purification steps .
Chemical Reactions Analysis
Meprobamate undergoes various chemical reactions:
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding alcohol and urea.
Oxidation: Meprobamate can be oxidized to form carbonyl compounds.
Substitution Reactions: The alkyl groups can be substituted by other functional groups.
Esterification: Reaction with acids can lead to ester formation.
Common reagents include acids, bases, and oxidizing agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
Meprobamate finds applications in several fields:
Anxiolytic Drug: It acts as a tranquilizer, reducing anxiety and promoting relaxation.
Muscle Relaxant: Meprobamate has centrally-acting muscle relaxant properties, making it useful for muscle spasms and tension.
Anticonvulsant: It helps control seizures in certain conditions.
Mechanism of Action
The exact mechanism of meprobamate’s effects is not fully understood. it likely involves modulation of neurotransmitter systems in the brain, including GABA (gamma-aminobutyric acid) receptors. By enhancing GABAergic activity, meprobamate produces its calming and muscle-relaxing effects.
Comparison with Similar Compounds
Meprobamate is unique due to its combination of anxiolytic, muscle relaxant, and anticonvulsant properties. Similar compounds include carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate), which also possesses strong muscle relaxant activity .
Properties
CAS No. |
93047-97-3 |
|---|---|
Molecular Formula |
C8H19NO2S2 |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
carbamodithioic acid;2-methyl-2-propylpropane-1,3-diol |
InChI |
InChI=1S/C7H16O2.CH3NS2/c1-3-4-7(2,5-8)6-9;2-1(3)4/h8-9H,3-6H2,1-2H3;(H3,2,3,4) |
InChI Key |
RCNVVLVYTNEYNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CO)CO.C(=S)(N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




